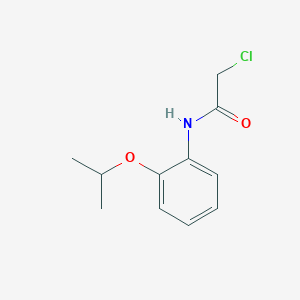

2-chloro-N-(2-isopropoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-isopropoxyphenyl)acetamide is a chemical compound with the linear formula C11H14ClNO2 . It has a molecular weight of 227.693 .

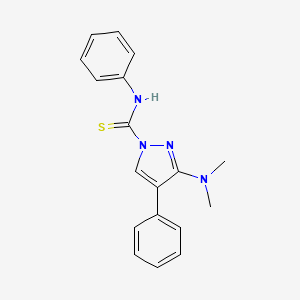

Molecular Structure Analysis

The molecular structure of this compound is based on its linear formula C11H14ClNO2 . The compound consists of 11 carbon atoms, 14 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms .Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, structurally related to 2-chloro-N-(2-isopropoxyphenyl)acetamide, undergo complex metabolic activation pathways involving cytochrome P450 isoforms CYP3A4 and CYP2B6 in human and rat liver microsomes. This process produces DNA-reactive metabolites, suggesting potential environmental and health impacts requiring further investigation (Coleman et al., 2000).

Synthesis and Structural Analysis

The synthesis of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, part of a project aimed at creating a combinatorial library, highlights the versatility of chloroacetamide derivatives in generating novel compounds. The non-planar molecular structure and hydrogen bonding patterns observed underscore the complexity and potential of these compounds for further functionalization and application in various fields (Davis & Healy, 2010).

Anticancer Activity and Molecular Docking Analysis

Research into N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide reveals its potential as an anticancer agent through in silico modeling targeting the VEGFr receptor. This study not only demonstrates the anticancer potential of specific chloroacetamide derivatives but also emphasizes the importance of molecular docking analysis in identifying promising therapeutic candidates (Sharma et al., 2018).

Biodegradation of Chloroacetamide Herbicides

The biodegradation study of Alachlor, a chloroacetamide herbicide, by a newly isolated bacterium illustrates the environmental fate of such compounds. This research identifies a novel alachlor-degrading pathway, highlighting the role of microbial degradation in mitigating the environmental impacts of chloroacetamide herbicides and possibly related compounds (Lee & Kim, 2022).

Properties

IUPAC Name |

2-chloro-N-(2-propan-2-yloxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-8(2)15-10-6-4-3-5-9(10)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNFIJHPEXCZRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2578126.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2578127.png)

![(2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2578130.png)

![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2578131.png)

![11-(5-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2578143.png)

![[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/no-structure.png)

![2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2578148.png)